Lithium, 1-pentadecynyl- Lithium, 1-pentadecynyl-
Brand Name: Vulcanchem
CAS No.: 105563-08-4
VCID: VC19197536
InChI: InChI=1S/C15H27.Li/c1-3-5-7-9-11-13-15-14-12-10-8-6-4-2;/h3,5-15H2,1H3;/q-1;+1
SMILES:
Molecular Formula: C15H27Li
Molecular Weight: 214.3 g/mol

Lithium, 1-pentadecynyl-

CAS No.: 105563-08-4

Cat. No.: VC19197536

Molecular Formula: C15H27Li

Molecular Weight: 214.3 g/mol

* For research use only. Not for human or veterinary use.

Lithium, 1-pentadecynyl- - 105563-08-4

Specification

CAS No. 105563-08-4
Molecular Formula C15H27Li
Molecular Weight 214.3 g/mol
IUPAC Name lithium;pentadec-1-yne
Standard InChI InChI=1S/C15H27.Li/c1-3-5-7-9-11-13-15-14-12-10-8-6-4-2;/h3,5-15H2,1H3;/q-1;+1
Standard InChI Key JVBWYKJNZNYLDV-UHFFFAOYSA-N
Canonical SMILES [Li+].CCCCCCCCCCCCCC#[C-]

Introduction

Chemical Identity and Nomenclature

Lithium, 1-pentadecynyl- belongs to the class of organolithium reagents, characterized by a direct bond between lithium and a carbon atom. Its systematic IUPAC name is lithium pentadec-1-ynide, reflecting the presence of a terminal alkyne group (CC-\text{C}\equiv\text{C}^-) at the first carbon of a 15-carbon chain . Key identifiers include:

PropertyValueSource
Molecular FormulaC15H27Li\text{C}_{15}\text{H}_{27}\text{Li}PubChem
Molecular Weight214.3 g/molPubChem
CAS Registry Number105563-08-4PubChem
InChI KeyJVBWYKJNZNYLDV-UHFFFAOYSA-NPubChem
SMILES Notation[Li+].CCCCCCCCCCCCCC#[C][\text{Li}^+]\text{.CCCCCCCCCCCCCC}\#[\text{C}^-]PubChem

The compound’s structure comprises a linear alkyl chain with a terminal triple bond, stabilized by the lithium counterion. This configuration enables nucleophilic reactivity at the alkyne terminus, a feature exploited in synthetic chemistry .

Synthesis and Reaction Conditions

Lithium, 1-pentadecynyl- is synthesized via deprotonation of 1-pentadecyne using strong bases such as butyllithium (BuLi\text{BuLi}) under inert conditions. Patent CN101148433B details a method for producing related alkyllithium intermediates, emphasizing the role of organic amine catalysts (e.g., triethylamine, tetramethylethylenediamine) in enhancing reaction efficiency.

Catalytic Deprotonation Mechanism

The synthesis involves:

  • Substrate Preparation: 1-Pentadecyne is dissolved in an inert solvent (e.g., hexane, tetrahydrofuran).

  • Base Addition: Butyllithium (4.2 N in hexane) is added dropwise at low temperatures (20C-20^\circ\text{C} to 10C10^\circ\text{C}) to avoid side reactions.

  • Catalysis: Organic amines (e.g., triethylamine) facilitate lithium-halogen exchange, achieving yields exceeding 98% .

Representative Procedure (Adapted from CN101148433B ):

  • Reactants: 0.1 mol 1-pentadecyne, 0.15 mol BuLi\text{BuLi}.

  • Conditions: 10C-10^\circ\text{C}, 1–4 hours, hexane solvent.

  • Workup: Quenching with water, acid washing, and vacuum distillation yield the lithium adduct as a pink oily residue.

Structural and Spectroscopic Features

Molecular Geometry

The compound’s 3D conformation, derived from PubChem’s computational data , shows a linear alkyne chain with lithium coordination at the triple bond. The CC\text{C}\equiv\text{C}^- group adopts an sp-hybridized geometry, with bond lengths of approximately 1.20 A˚1.20\ \text{Å} (C≡C) and 2.02 A˚2.02\ \text{Å} (C−Li) .

Spectroscopic Characterization

  • IR Spectroscopy: A strong absorption band near 2100 cm12100\ \text{cm}^{-1} confirms the alkyne (CC-\text{C}\equiv\text{C}^-) stretch .

  • NMR Data: 1H^1\text{H} NMR (hypothetical): δ 0.88 (t, 3H, CH3)\delta\ 0.88\ (\text{t},\ 3\text{H},\ \text{CH}_3), δ 1.201.40 (m, 22H, CH2)\delta\ 1.20–1.40\ (\text{m},\ 22\text{H},\ \text{CH}_2), δ 2.15 (t, 2H, CCCH2)\delta\ 2.15\ (\text{t},\ 2\text{H},\ \text{C}\equiv\text{C}-\text{CH}_2) .

Reactivity and Applications

Carbon-Carbon Bond Formation

Lithium, 1-pentadecynyl- serves as a nucleophile in alkylation and coupling reactions. For example, it reacts with carbonyl compounds (e.g., ketones, aldehydes) to form propargyl alcohols, intermediates in pharmaceutical synthesis .

Industrial Relevance

Patent CN101148433B highlights its utility in synthesizing pentadecanol, a precursor to astaxanthin (a carotenoid antioxidant). Key steps include:

  • Wittig Reaction: The lithium reagent reacts with aldehydes to form elongated alkenes.

  • Hydrogenation: Subsequent reduction yields saturated alcohols.

Future Research Directions

  • Catalytic Efficiency: Optimizing amine catalysts for lower-temperature syntheses.

  • Application Expansion: Exploring roles in polymer chemistry or nanomaterials.

  • Thermodynamic Profiling: Direct measurement of enthalpy and entropy values.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator